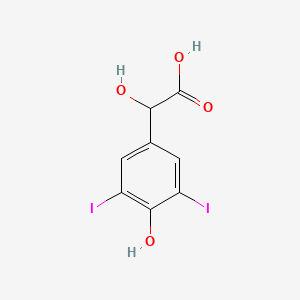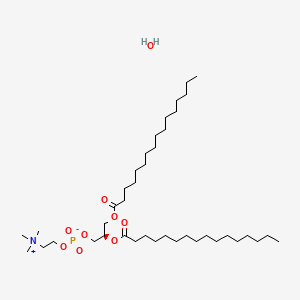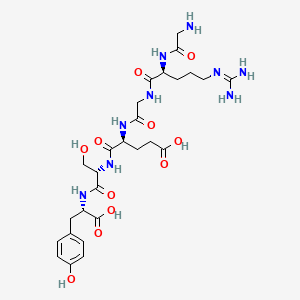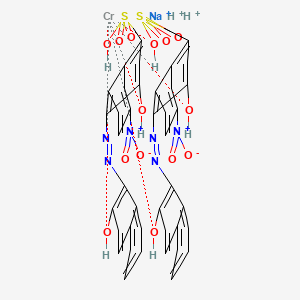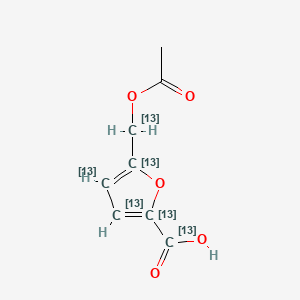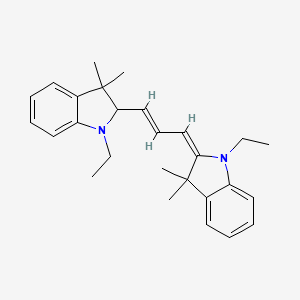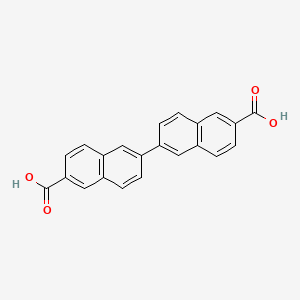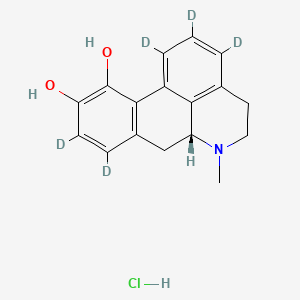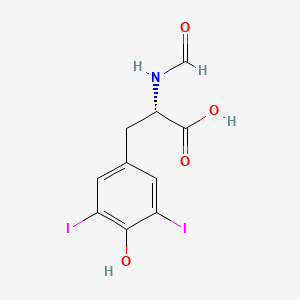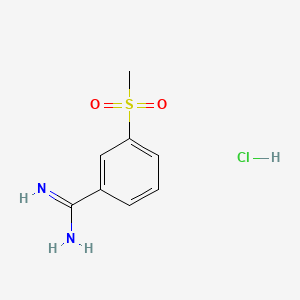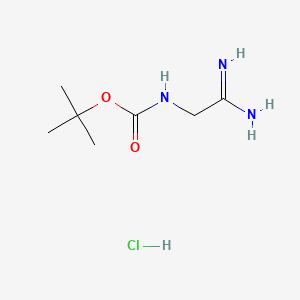
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil (4,7-SECO-TAMP) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. 4,7-SECO-TAMP is a unique molecule that is composed of a methyl ester group and a seco-tebipenem moiety. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, 4,7-SECO-TAMP has been shown to have potential applications in the field of drug discovery, as it has been found to be a potent inhibitor of various enzymes.
Applications De Recherche Scientifique
Chemical Modification and Application Potential
Chemical modification of xylan, a process related to derivatives such as 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil, illustrates a promising path toward new biopolymer ethers and esters. These modifications result in specific properties that vary based on functional groups, substitution degrees, and patterns. The synthesis of novel xylan esters through conversion with acids and activating agents under homogeneous conditions highlights the potential for creating advanced materials with diverse applications. This includes the formation of nanoparticles for drug delivery and antimicrobial agents, showcasing the broad application potential in pharmaceuticals and materials science (Petzold-Welcke et al., 2014).
Biotechnological Routes from Biomass
The biotechnological production of lactic acid from biomass offers a foundation for the synthesis of valuable chemicals such as acrylic acid, 1,2-propanediol, and lactate ester. These derivatives, potentially including 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil, can be generated via chemical and biotechnological routes, highlighting the significance of lactic acid as a sustainable feedstock for green chemistry. This approach not only emphasizes resource conservation and waste minimization but also the economic and environmental benefits of utilizing biomass for chemical production (Gao et al., 2011).
Advances in Analytical and Synthetic Methods
Innovations in analytical and synthetic methodologies for esters emphasize the importance of rapid, accurate, and reliable procedures. These advancements are crucial for the development and characterization of compounds like 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil. The focus on refining methanolysis processes for fats and oils, alongside the synthesis of esters through alkoxycarbonylation of unsaturated substrates, underlines the continuous improvement in the chemical industry's capacity to produce esters efficiently and with high selectivity (Bannon et al., 1982; Sevostyanova & Batashev, 2023).
Propriétés
Numéro CAS |
1391053-29-4 |
|---|---|
Nom du produit |
4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil |
Formule moléculaire |
C23H35N3O7S2 |
Poids moléculaire |
529.667 |
Nom IUPAC |
2,2-dimethylpropanoyloxymethyl (2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-2-[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C23H35N3O7S2/c1-12-16(15(13(2)27)19(28)31-6)25-17(20(29)32-11-33-21(30)23(3,4)5)18(12)35-14-9-26(10-14)22-24-7-8-34-22/h12-16,25,27H,7-11H2,1-6H3/t12-,13-,15-,16-/m1/s1 |
Clé InChI |
RCIMVZWCHLOZJH-RRCSTGOVSA-N |
SMILES |
CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



